

Physical and chemical properties of 4-chloro-N-phenylbenzamide.

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Compound of Interest

Compound Name: 4-Chlorobenzanilide

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An In-depth Technical Guide to 4-chloro-N-phenylbenzamide

Introduction

4-chloro-N-phenylbenzamide is a synthetic organic compound belonging to the class of benzanilides, which are derivatives of benzamide. Its structure is characterized by a central amide functional group linking a 4-chlorinated benzene ring to a phenyl group. This molecule serves as a valuable intermediate in organic synthesis and has been a subject of interest in medicinal chemistry and materials science due to the diverse biological and physical properties exhibited by benzanilide derivatives. This guide provides a comprehensive overview of the physical and chemical properties of 4-chloro-N-phenylbenzamide, detailed protocols for its synthesis and characterization, and a discussion of its reactivity and potential applications.

Molecular Structure and Physicochemical Properties

The fundamental properties of 4-chloro-N-phenylbenzamide are dictated by its molecular structure, which features two aromatic rings bridged by an amide linkage. The presence of an electron-withdrawing chlorine atom on one of the phenyl rings significantly influences its electronic properties and reactivity.

Property	Value	Source
IUPAC Name	4-chloro-N-phenylbenzamide	[1]
Synonyms	p-Chlorobenzanilide, N- Phenyl-4-chlorobenzamide	[2]
CAS Number	6833-15-4	[1] [2] [3] [4]
Molecular Formula	C ₁₃ H ₁₀ CINO	[1] [2] [3] [4]
Molecular Weight	231.68 g/mol	[1] [2] [3] [4]
Appearance	White to grey crystalline powder	[3]
Melting Point	199-201 °C	[2] [3]
Boiling Point	288.6 °C at 760 mmHg (Predicted)	[2] [3]
Density	1.285 g/cm ³ (Predicted)	[2] [3]
Solubility	Soluble in ethanol. [5]	

Synthesis and Purification

4-chloro-N-phenylbenzamide is typically synthesized via a nucleophilic acyl substitution reaction between 4-chlorobenzoyl chloride and aniline. This standard amidation reaction is efficient and widely used for the preparation of N-aryl benzamides.

Synthesis Protocol: Schotten-Baumann Reaction

This protocol describes a common laboratory-scale synthesis.

Materials:

- 4-chlorobenzoyl chloride
- Aniline
- Dichloromethane (DCM)

- Pyridine or Triethylamine
- 1 M Hydrochloric acid
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Ethanol (for recrystallization)

Procedure:

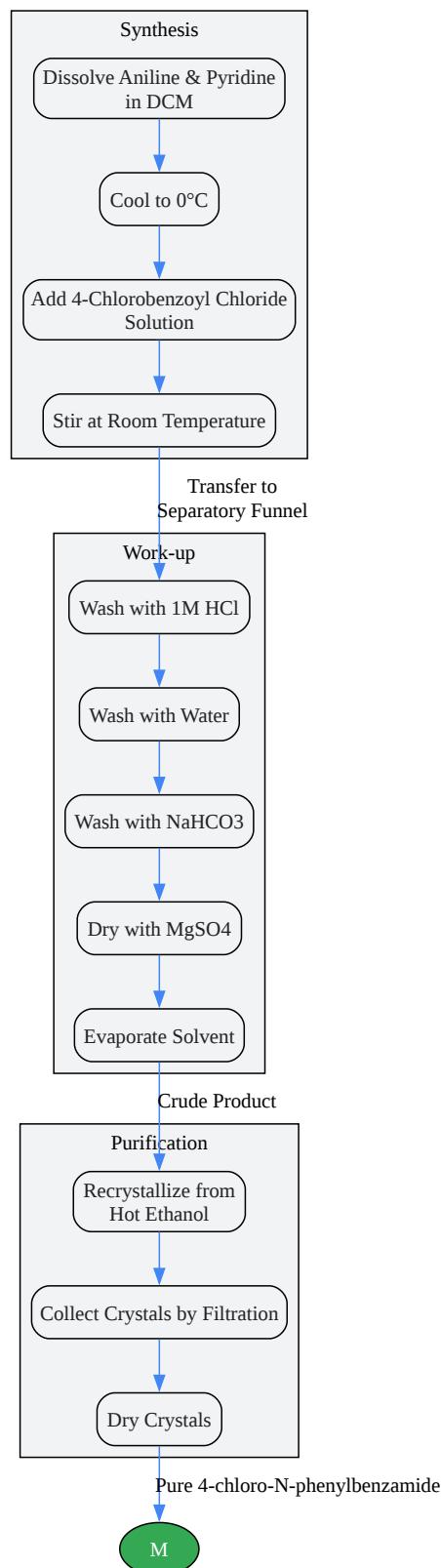
- In a round-bottom flask, dissolve aniline (1.0 equivalent) and pyridine (1.1 equivalents) in dichloromethane.
- Cool the solution in an ice bath.
- Slowly add a solution of 4-chlorobenzoyl chloride (1.05 equivalents) in dichloromethane to the stirred aniline solution. The slow addition is crucial to control the exothermic reaction.
- After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours.
- Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
- The crude product is then purified by recrystallization from hot ethanol to yield colorless crystals.^[5]

Causality Behind Experimental Choices:

- Base (Pyridine/Triethylamine): The reaction of an acyl chloride with an amine generates hydrochloric acid as a byproduct. The added base neutralizes this acid, preventing the protonation of the aniline nucleophile and driving the reaction to completion.

- **Washing Steps:** The acid wash removes unreacted aniline and the basic catalyst. The bicarbonate wash removes any remaining acidic impurities.
- **Recrystallization:** This is a standard purification technique for solid organic compounds. Ethanol is a suitable solvent as 4-chloro-N-phenylbenzamide has high solubility in hot ethanol and low solubility in cold ethanol, allowing for efficient crystallization and removal of soluble impurities.

Synthesis and Purification Workflow

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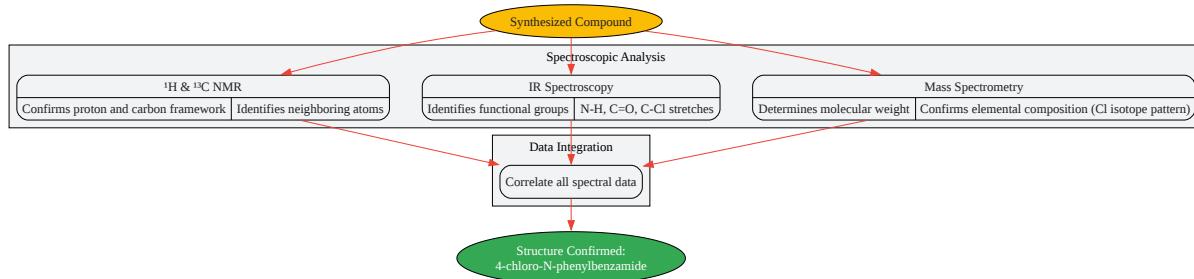
Caption: Workflow for the synthesis and purification of 4-chloro-N-phenylbenzamide.

Spectroscopic and Analytical Characterization

A combination of spectroscopic techniques is used to confirm the identity and purity of the synthesized 4-chloro-N-phenylbenzamide. This multi-faceted approach provides a self-validating system for structural elucidation.

Technique	Characteristic Data	Interpretation
¹ H NMR	δ 10.31 (s, 1H, NH), 8.05 – 7.90 (m, 2H), 7.77 (d, J = 7.6 Hz, 2H), 7.69 – 7.54 (m, 2H), 7.36 (m, 2H), 7.11 (t, J = 7.4 Hz, 1H)	The singlet around 10.31 ppm is characteristic of the amide proton. The multiplets in the aromatic region correspond to the protons on the two different phenyl rings.[6]
¹³ C NMR	Predicted peaks: ~165 ppm (C=O), aromatic carbons between 120-140 ppm.	The peak around 165 ppm is indicative of the amide carbonyl carbon. The remaining signals in the aromatic region correspond to the carbon atoms of the phenyl rings.
IR Spectroscopy	\sim 3300 cm ⁻¹ (N-H stretch), \sim 1660 cm ⁻¹ (C=O stretch), \sim 1540 cm ⁻¹ (N-H bend), \sim 750 cm ⁻¹ (C-Cl stretch)	These characteristic vibrational frequencies confirm the presence of the key functional groups: the amide (N-H and C=O) and the chloro-substituent.
Mass Spectrometry	Molecular ion (M ⁺) peak at m/z 231, and an (M+2) ⁺ peak at m/z 233 with an intensity ratio of approximately 3:1.	This isotopic pattern is a definitive indicator of the presence of one chlorine atom in the molecule.

Analytical Validation Workflow



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Caption: Logical workflow for the structural validation of 4-chloro-N-phenylbenzamide.

Chemical Reactivity

The chemical reactivity of 4-chloro-N-phenylbenzamide is primarily centered around the amide linkage and the chloro-substituted aromatic ring.

- **Amide Hydrolysis:** The amide bond can be cleaved under strong acidic or basic conditions to yield 4-chlorobenzoic acid and aniline.^[7] This reaction is generally slow and requires heating.
- **Nucleophilic Aromatic Substitution:** The chlorine atom on the benzene ring can be displaced by strong nucleophiles under forcing conditions (high temperature and pressure).^[7] The electron-withdrawing nature of the adjacent amide group facilitates this reaction, though it is less reactive than nitro-substituted aryl halides.

- Electrophilic Aromatic Substitution: Both phenyl rings can undergo electrophilic substitution. The N-phenyl ring is activated by the amide nitrogen (ortho-, para-directing), while the 4-chlorobenzoyl ring is deactivated by both the chlorine atom and the carbonyl group (meta-directing with respect to the carbonyl).

Applications and Research Significance

Derivatives of benzanilide are known to possess a wide range of biological activities, including antifungal and antibacterial properties. 4-chloro-N-phenylbenzamide can serve as a precursor or a scaffold for the synthesis of more complex molecules with potential pharmaceutical applications. For instance, related structures have been investigated for their analgesic and anti-inflammatory properties.^[7] In materials science, the rigid structure of benzanilides makes them candidates for incorporation into polymers to enhance thermal stability and mechanical strength.

Safety and Handling

4-chloro-N-phenylbenzamide is classified as an irritant.^{[2][3]} It may cause skin, eye, and respiratory irritation.^{[2][3]} Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.^[3] It should be used in a well-ventilated area or a fume hood.^[3] Stable under normal conditions, it is incompatible with strong oxidizing agents.^[3]

Conclusion

4-chloro-N-phenylbenzamide is a well-defined chemical compound with established physical and chemical properties. Its synthesis is straightforward, and its structure can be unequivocally confirmed through standard spectroscopic methods. The reactivity of its functional groups allows for further chemical modifications, making it a versatile building block in various fields of chemical research. This guide provides the foundational knowledge for researchers and professionals working with this and related compounds.

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